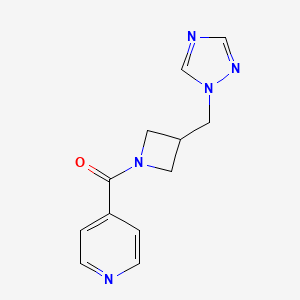

(3-((1H-1,2,4-三氮唑-1-基)甲基)氮杂环丁烷-1-基)(吡啶-4-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups including a 1,2,4-triazole ring, an azetidine ring, and a pyridine ring. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . Azetidine is a saturated four-membered ring with one nitrogen atom and three carbon atoms. Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the bonds between them. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to provide an accurate analysis .科学研究应用

环加成反应和新型化合物合成

- 某些化合物中的羰基在与活化烯烃的分子间1,3-环加成反应中起着至关重要的作用,导致三唑啉加合物和随后的新型化合物的形成。这一过程突出了羰基叠氮化物在通过不寻常的环加成反应合成杂芳基甲酮中的重要性(Zanirato, 2002)。

非稳定偶氮甲亚胺的生成

- 用羰基化合物加热α-氨基酸会生成非稳定的偶氮甲亚胺,这些偶氮甲亚胺会被偶极亲双体捕获,从而生成各种环状化合物。该方法涉及中间5-恶唑烷酮,并为甲亚鎓甲亚胺提供合成等价物,表明了合成多种环状结构的途径(Tsuge et al., 1987)。

P2X7拮抗剂的开发

- 偶极环加成反应促进了新型P2X7拮抗剂的发现和临床前分析。这一过程使合成具有具有挑战性的手性中心的化合物成为可能,展示了在情绪障碍中潜在的治疗应用(Chrovian et al., 2018)。

腐蚀抑制研究

- 三唑衍生物,包括与查询化合物在结构上相关的化合物,已被研究作为酸性介质中低碳钢的缓蚀剂。这些研究提供了三唑衍生物与金属表面之间相互作用的见解,突出了开发更有效的缓蚀剂的潜力(Ma et al., 2017)。

三唑骨架的合成和活性

- 与查询化合物类似的三唑骨架由于其生物活性在药物化学中具有重要意义。对合成带有1,2,4-三唑环的反式N-取代吡咯烷衍生物的研究揭示了这些骨架在开发具有多种治疗应用的临床药物中的重要性(Prasad et al., 2021)。

作用机制

Target of Action

The primary targets of this compound are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in cancer research as models for breast and colon cancer, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation . It achieves this by inducing apoptosis, a process of programmed cell death that occurs in multicellular organisms . This mode of action is beneficial in cancer treatment as it directly reduces the number of cancer cells.

Result of Action

The compound exhibits potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. It is noteworthy that some of the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin . This suggests that the compound may have a degree of selectivity for cancer cells over normal cells.

属性

IUPAC Name |

pyridin-4-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O/c18-12(11-1-3-13-4-2-11)16-5-10(6-16)7-17-9-14-8-15-17/h1-4,8-10H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQLULIKKAZDMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=NC=C2)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2783737.png)

amino]thiophene-2-carboxylate](/img/structure/B2783741.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2783743.png)

![2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2783751.png)

![4-[2-(2-Methoxyphenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2783754.png)

![3-(1H-1,2,3,4-tetraazol-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2783755.png)